N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide
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Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-naphthamide (HMMB-1) is a synthetic compound that has been widely used in scientific research due to its unique properties. HMMB-1 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Scientific Research Applications
Histochemical Techniques
Research has demonstrated the utility of complex naphthols and cyclic methylene compounds in histochemical techniques for the demonstration of tissue oxidase. These compounds represent a new class of histochemical reagents, offering potential applications in electron microscopy due to their ability to complex with various metals. This includes the exploration of naphthols and derivatives for enhancing histochemical staining, providing a tool for detailed tissue analysis (Burstone, 1959).
Alzheimer's Disease Diagnostics
A hydrophobic radiofluorinated derivative of naphthylmethylidene malononitrile, used in conjunction with positron emission tomography (PET), has shown promise for the localization and load assessment of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This advancement in diagnostic techniques aids in the monitoring of disease progression and the evaluation of therapeutic interventions (Shoghi-Jadid et al., 2002).
Anionic Cyclizations
Anionic cyclizations involving N-benzyl naphthamide have been explored as a route to benzo[e]isoindolones, showcasing a novel synthetic pathway to tricyclic compounds. This chemical transformation underscores the versatility of naphthamide derivatives in synthesizing complex molecular structures, potentially useful in the development of new therapeutic agents or materials (Ahmed, Clayden, & Rowley, 1998).
Fluorescence-Based Assays
Naphthalimide esters, derived from 4-hydroxy-N-propyl-1,8-naphthalimide, have been employed in developing fluorescence-based assays to analyze lipase and esterase activity. These assays leverage the fluorescent properties of naphthalimide derivatives, offering a sensitive and selective method for enzyme activity measurement, which is vital in various biochemical and pharmaceutical research contexts (Nalder et al., 2016).
Antibacterial and Modulatory Activities
Computational and in vitro studies on derivatives synthesized from lapachol and nor-lapachol, including the exploration of naphthoquinone compounds, have revealed their potential antibacterial and modulatory activities. Such research contributes to the discovery and development of new antimicrobial agents, addressing the growing concern of bacterial resistance (Figueredo et al., 2020).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(20,10-11-21-2)12-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,20H,10-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGUAQIYIXOXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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